6-Chloro-5-methoxypyridin-3-ol
Overview
Description
6-Chloro-5-methoxypyridin-3-ol (6-CMPO) is a synthetic compound that has been used in a variety of scientific research applications. The compound has been found to possess a number of biochemical and physiological effects, making it a useful tool for researchers.
Scientific Research Applications
Industrial Chemical Applications Sodium 3,5,6-trichloropyridin-2-ol (STCP), a compound with a structure similar to 6-Chloro-5-methoxypyridin-3-ol, is highlighted as a crucial intermediate in synthesizing organophosphate insecticide chlorpyrifos. The study discusses the significance of STCP in the industrial manufacturing process and the need for further research into its toxicity mechanisms due to increased chances of poisoning with rising production and usage (Niu, Hao, & Xia, 2014).
Pharmacological and Biological Effects
- Chlorogenic Acid (CGA) is extensively studied for its diverse pharmacological and biological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension activities, and its potential in modulating lipid and glucose metabolism (Naveed et al., 2018).
- A comprehensive review on CGA also discusses its role as a nutraceutical against metabolic syndrome, highlighting its anti-oxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities, as well as its application as a natural and potent food additive due to its antimicrobial properties (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).
Environmental and Health Monitoring
- Research on Chlorpyrifos, an organophosphate pesticide, examines its effects on neurobehavioral performance in adolescents, with a focus on the changes in pesticide exposure patterns and outcomes across the application season. This highlights the environmental and health monitoring aspects relevant to the pesticide industry and compounds like 6-Chloro-5-methoxypyridin-3-ol (Rohlman et al., 2016).
properties
IUPAC Name |
6-chloro-5-methoxypyridin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2/c1-10-5-2-4(9)3-8-6(5)7/h2-3,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRZASDJWOUJSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-5-methoxypyridin-3-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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